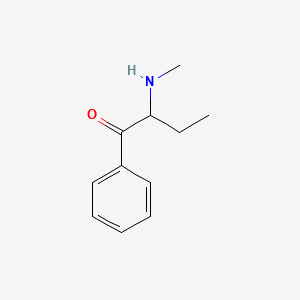
Buphedrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buphedrone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
科学的研究の応用
Neurotoxicity Research
A study examined the neurotoxic effects of Buphedrone in comparison to N-Ethylhexedrone (NEH), another synthetic cathinone. It was found that both drugs cause neurotoxicity through distinct mechanisms, with this compound specifically causing early apoptosis in neurons. The study highlighted this compound's differential impact on human neurons and microglia, indicating that it exerts neuro-microglia toxicities by distinct mechanisms compared to NEH (de Mello-Sampayo et al., 2020).
Metabolism Studies
Research on the metabolism of this compound in mice was conducted to understand its metabolic pathways. The study aimed at identifying potential markers for estimating drug consumption. It was observed that this compound undergoes metabolic pathways similar to other synthetic cathinones, with metabolites derived from N-dealkylation being the most excreted in mice urine (Carrola et al., 2020).
Chemical Analysis
An analysis conducted on this compound and another designer drug, Pentedrone, involved synthesizing reference materials for these methcathinone analogues. The study provided complete characterization through various techniques like FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. This research aids in confirming the identity of this compound in forensic settings (Maheux & Copeland, 2012).
Hepatotoxicity Analysis
A study on the hepatotoxic potential of synthetic cathinones, including this compound, assessed their impact on primary rat hepatocytes and HepaRG and HepG2 cell lines. The study concluded that this compound can disrupt mitochondrial homeostasis and induce apoptotic and necrotic features, highlighting its hepatotoxic potential (Bravo et al., 2021).
特性
CAS番号 |
408332-79-6 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 |
IUPAC名 |
2-(methylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |
InChIキー |
DDPMGIMJSRUULN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)NC |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)NC |
その他のCAS番号 |
408332-79-6 |
配列 |
X |
同義語 |
buphedrone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



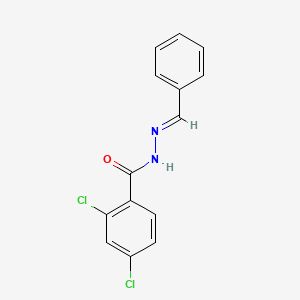
![Phosphonic acid, [2-(diethylamino)ethyl]-, diethyl ester](/img/structure/B1655619.png)
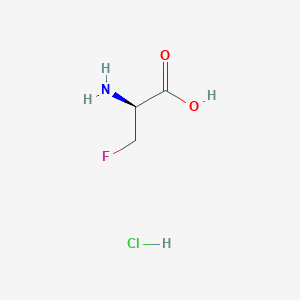
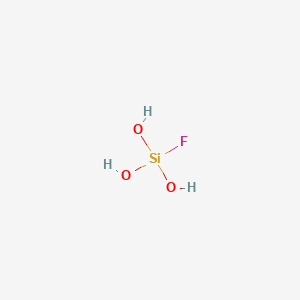
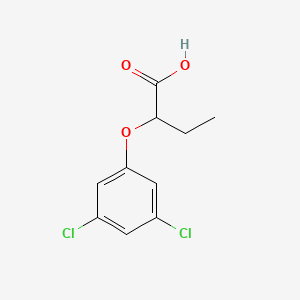


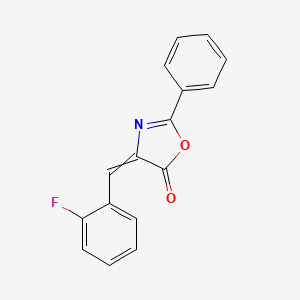
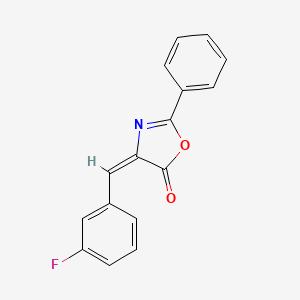


![1-Methyl-4-[1-(4-methylphenyl)sulfonylethenylsulfonyl]benzene](/img/structure/B1655636.png)

